molecular formula C14H17N3O4S B116414 (S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester CAS No. 90505-36-5

(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester

Cat. No.: B116414
CAS No.: 90505-36-5
M. Wt: 323.37 g/mol
InChI Key: ZQWBMXVEMVZOQI-UHFFFAOYSA-N
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Description

(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a carbamic acid ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the mercapto group, and the esterification with carbamic acid. Common reagents used in these reactions include thiols, amines, and nitrophenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitrophenyl group can produce aniline derivatives. Substitution reactions can lead to a variety of ester and amide derivatives.

Scientific Research Applications

(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, nitrophenyl esters, and carbamic acid esters. Examples include:

    (S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester analogs: Compounds with similar structures but different substituents.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline and pyrrolidine-2-carboxylic acid.

    Nitrophenyl esters: Compounds with the nitrophenyl group, such as p-nitrophenyl acetate.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

90505-36-5

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-[1-(3-sulfanylpyrrolidin-1-yl)ethylidene]carbamate

InChI

InChI=1S/C14H17N3O4S/c1-10(16-7-6-13(22)8-16)15-14(18)21-9-11-2-4-12(5-3-11)17(19)20/h2-5,13,22H,6-9H2,1H3

InChI Key

ZQWBMXVEMVZOQI-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])/N2CC[C@@H](C2)S

SMILES

CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CCC(C2)S

Canonical SMILES

CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CCC(C2)S

Origin of Product

United States

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